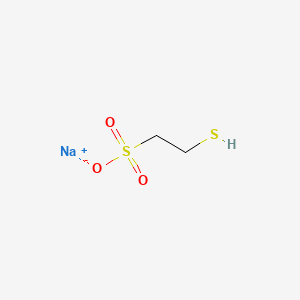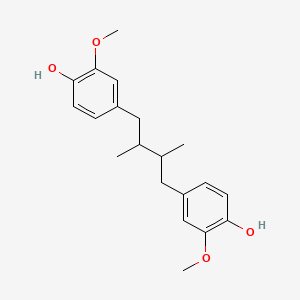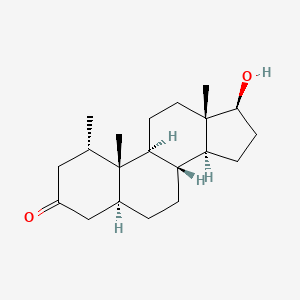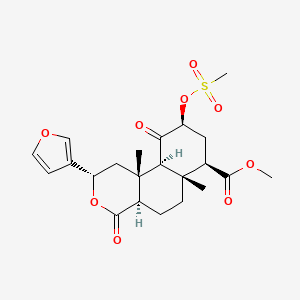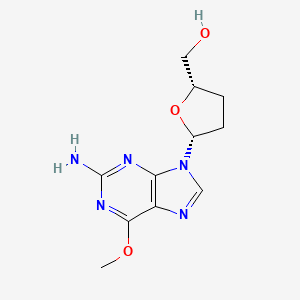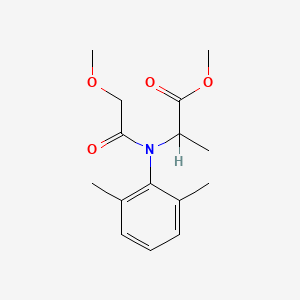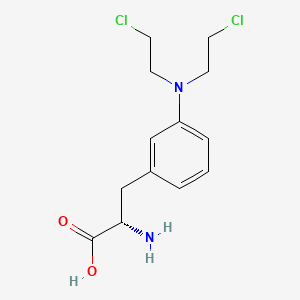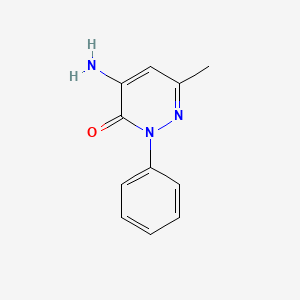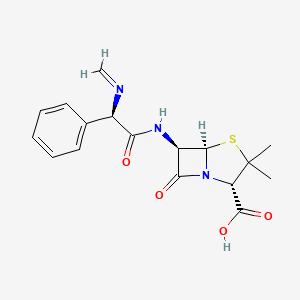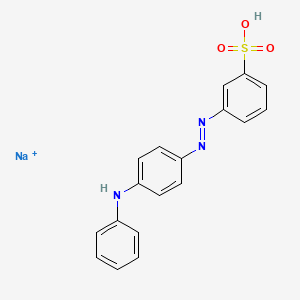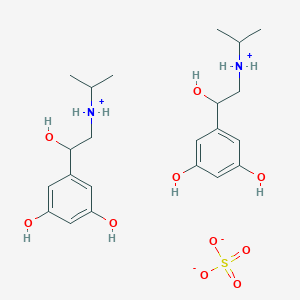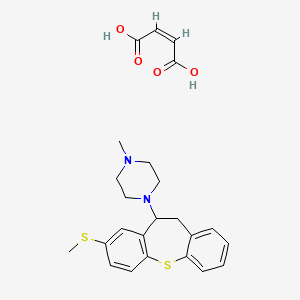
Methiothepin maleate
Overview
Description
Mechanism of Action
Target of Action
Methiothepin Maleate, also known as Metitepine Maleate , is a potent antagonist of various serotonin (5-HT) receptors. It shows moderate affinity for 5-HT5 and high affinity for 5-HT6 and 5-HT7 . It also acts as an antagonist at 5-HT1 and 5-HT2 . These receptors are primarily involved in the regulation of mood, anxiety, sleep, and various other neurological and biological processes .
Mode of Action
This compound acts as a non-selective antagonist of serotonin, dopamine, and adrenergic receptors . This results in the inhibition of the normal function of these receptors, altering the neurotransmission processes .
Biochemical Pathways
By acting as an antagonist to these receptors, this compound can potentially influence these pathways and their downstream effects .
Pharmacokinetics
As a potent 5-ht2 and active 5-ht1 antagonist, it is reasonable to assume that it follows the general pharmacokinetic properties of similar compounds .
Result of Action
This compound has been shown to have antipsychotic properties . In addition, it has been reported to increase the cytotoxicity of certain chemotherapy drugs in resistant melanoma cells, leading to cell death . It has also been observed to prevent the migration of resistant melanoma cells more efficiently than certain treatments alone .
Biochemical Analysis
Biochemical Properties
Methiothepin Maleate interacts with several enzymes, proteins, and other biomolecules. It shows moderate affinity for 5-HT5 and high affinity for 5-HT6 and 5-HT7 . It also acts as an antagonist at 5-HT1 and 5-HT2 . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to enhance the cytotoxicity of certain drugs in melanoma cells, leading to cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to serotonin receptors, acting as a non-selective antagonist . This binding interaction can lead to enzyme inhibition or activation and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methiothepin maleate can be synthesized through several methods. One common route involves the conversion of 4-bromothioanisole to the Grignard reagent, which is then treated with sulfur to yield 4-(methylthio)thiophenol. This intermediate is further processed through a series of reactions, including reduction, halogenation, and cyclization, to form the key intermediate 8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one . The final step involves the alkylation of this intermediate with 1-methylpiperazine, followed by the formation of the maleate salt .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Methiothepin maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and alkylation reactions are common in the synthesis of this compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Thionyl chloride for halogenation and 1-methylpiperazine for alkylation.
Major Products: The major products formed from these reactions include intermediates like 4-(methylthio)thiophenol, 8-(methylthio)dibenzo[b,f]thiepin-10(11H)-one, and the final product this compound .
Scientific Research Applications
Methiothepin maleate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies of serotonin receptor antagonists.
Medicine: Studied for its antipsychotic properties and potential use in treating psychiatric disorders.
Industry: Utilized in the development of new psychotropic drugs and as a tool in pharmacological research.
Comparison with Similar Compounds
- Clorotepine
- Perathiepin
- Octoclothepin
Comparison: Methiothepin maleate is unique in its high affinity for both 5-HT2 and 5-HT1 receptors, making it a potent antagonist with broad-spectrum activity . Compared to similar compounds like clorotepine and perathiepin, this compound has a distinct chemical structure that contributes to its unique pharmacological profile .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;1-methyl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2S2.C4H4O4/c1-21-9-11-22(12-10-21)18-13-15-5-3-4-6-19(15)24-20-8-7-16(23-2)14-17(18)20;5-3(6)1-2-4(7)8/h3-8,14,18H,9-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBEHWZGDSFHR-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=C(C=C4)SC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042630 | |
| Record name | Methiothepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19728-88-2, 20229-30-5 | |
| Record name | Methiothepin maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metitepine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METITEPINE MALEATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759875 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methiothepin maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8042630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METITEPINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LVP2XBC3GA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


